molecular formula C21H20N2O4 B2883869 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034595-50-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2883869
CAS No.: 2034595-50-9
M. Wt: 364.401
InChI Key: LCVNTWDTBQLZNJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide (CAS 2034595-50-9) is a hybrid organic compound of significant interest in medicinal chemistry and drug discovery research. It features a benzofuran core linked to a 1-methylindole moiety via a hydroxyethyl bridge . The strategic molecular design incorporates a methoxy group at the 7-position of the benzofuran ring, a feature known to optimize solubility, while methyl substitution on the indole nitrogen enhances metabolic stability . This specific architecture aligns with common strategies for developing pharmacologically active compounds.Although specific biological data for this exact compound is not fully detailed in the public domain, its structural analogs provide strong insights into its potential research value. Compounds sharing the benzofuran-indole hybrid scaffold have been identified as potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, with some demonstrating activity in the picomolar range . GSK-3β is a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. Its overexpression has been observed in certain human carcinomas, making it a compelling target for oncological research . Furthermore, related structures have shown promising antiproliferative activity in assays against pancreatic cancer cell lines such as MiaPaCa-2 and BXPC-3, inducing apoptosis through the suppression of GSK-3β activity and a subsequent decrease in the X-linked Inhibitor of Apoptosis (XIAP) protein expression . The compound is also a valuable building block in synthetic chemistry, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . Its physicochemical properties, including a molecular weight of 364.4 g/mol and the molecular formula C21H20N2O4, make it a suitable candidate for various experimental investigations . This product is intended for research applications in chemistry, biology, and medicine and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-23-9-8-13-10-14(6-7-16(13)23)17(24)12-22-21(25)19-11-15-4-3-5-18(26-2)20(15)27-19/h3-11,17,24H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVNTWDTBQLZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzofuran moiety. Key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Benzofuran Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the benzofuran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzofuran ring may enhance the compound’s binding affinity and specificity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzofuran- and indole-containing analogs, focusing on substituent effects, synthetic routes, and inferred pharmacological implications.

Structural and Functional Group Variations

Compound Name/Identifier Benzofuran Substituents Indole Substituents Amide/Linker Modifications Key Features Reference
Target Compound 7-methoxy 1-methyl Hydroxyethyl linker Balanced polarity, stability -
N-methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22) 7-(4-methoxybenzyl) None N-methoxy, N-methyl Increased lipophilicity
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b) None 5-bromo, 7-fluoro N-methyl, N-phenyl Enhanced halogen-mediated binding
5,7-Dichlorobenzofuran-2-carboxylic acid (2-hydroxy-1,1-dimethylethyl)amide 5,7-dichloro None Bulky hydroxy-tert-butyl linker Steric hindrance, reduced solubility

Key Observations:

  • Substituent Effects on Solubility: The target compound’s 7-methoxy group likely improves water solubility compared to halogenated analogs (e.g., 5-bromo/7-fluoro in Compound 63b or dichloro-substituted derivatives from ) .
  • Metabolic Stability: Methylation at the indole’s 1-position may reduce oxidative metabolism compared to unsubstituted indoles (e.g., 2-oxoindoline derivatives in ) .

Pharmacological Implications (Inferred)

  • Target Compound vs. Halogenated Analogs: The 7-methoxy group may reduce cytotoxicity compared to halogenated derivatives (e.g., 5-bromo/7-fluoro in Compound 63b), which are prone to forming reactive metabolites .
  • Benzofuran Core: The methoxy-substituted benzofuran may offer improved selectivity for serotonin receptors compared to dichloro- or bromo-substituted analogs, which are more commonly associated with kinase inhibition .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H20N2O4C_{18}H_{20}N_2O_4. It features an indole moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the benzofuran structure contributes to its pharmacological profile.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing indole and benzofuran derivatives often show significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anticancer Properties : Many indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : Indole-based compounds are also noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
AnticancerInhibition of HeLa and MCF-7 cell lines
Anti-inflammatoryDecrease in IL-6 and TNF-alpha levels

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar indole derivatives on various cancer cell lines, including HeLa and MCF-7. The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity (IC50 values ranged from 10 µM to 20 µM) .
  • Antioxidant Evaluation : Another study utilized DPPH radical scavenging assays to assess the antioxidant capacity of related compounds. The results demonstrated that these compounds could effectively scavenge free radicals, with some exhibiting activities comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Mechanism : In a model of inflammation induced by lipopolysaccharide (LPS), the compound showed a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential mechanism through which it may exert anti-inflammatory effects .

Q & A

Basic Question: What are the established synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions , leveraging the Fischer indole synthesis for the indole moiety and coupling it with a benzofuran-carboxamide precursor. Key steps include:

  • Indole core formation : Cyclohexanone and phenylhydrazine derivatives under acidic conditions (e.g., methanesulfonic acid in methanol) .
  • Benzofuran functionalization : Introduction of the methoxy group via nucleophilic substitution or O-methylation .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indole-ethylamine and benzofuran-carboxylic acid derivatives .
    Optimization : Continuous flow reactors improve scalability, while chromatography (HPLC or flash) ensures purity (>95%) .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., kinases or GPCRs). For example, the benzofuran and indole moieties show π-π stacking with aromatic residues in receptor pockets .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories. Hydroxyl and methoxy groups enhance hydrogen bonding with catalytic sites (e.g., dihydrofolate reductase) .
  • QSAR analysis : Correlate substituent effects (e.g., methoxy position) with bioactivity data to guide lead optimization .

Basic Question: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR (1H/13C) : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, benzofuran OCH3 at δ 3.8–4.0 ppm) and confirms amide bond formation (C=O at ~168 ppm) .
  • FT-IR : Validates functional groups (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation; the indole-benzofuran dihedral angle (~45°) impacts steric interactions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Methodological Answer:

  • Standardized assays : Replicate studies using uniform protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) .
  • Purity validation : Quantify impurities via LC-MS; >98% purity minimizes off-target effects .
  • Cell line specificity : Compare activity in multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent mechanisms .
    Example : Discrepancies in antiproliferative IC50 (2–10 µM) may arise from differential expression of target proteins across cell models .

Basic Question: What are the key physicochemical properties influencing bioavailability?

Methodological Answer:

  • LogP : ~2.5 (calculated via ChemDraw), indicating moderate lipophilicity for membrane permeability .
  • Solubility : Poor aqueous solubility (<50 µg/mL) necessitates formulation with cyclodextrins or PEG .
  • pKa : The hydroxyl group (pKa ~9.5) and amide (pKa ~0.5) dictate ionization state in physiological environments .

Advanced Question: How can SAR studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Substituent modulation : Replace methoxy with trifluoromethoxy to enhance metabolic stability (CYP450 resistance) .
  • Prodrug design : Esterify the hydroxyl group to improve oral absorption, with in vivo hydrolysis releasing the active form .
  • Peptide conjugation : Link to cell-penetrating peptides (e.g., TAT) for enhanced blood-brain barrier traversal in neurotargeted studies .

Basic Question: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Anticancer : MTT assay (72h exposure) in leukemia (K562) and solid tumor (MCF-7) lines; IC50 <10 µM suggests therapeutic potential .
  • Antimicrobial : Broth microdilution (24–48h) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains; MIC values >50 µg/mL indicate limited efficacy .
  • Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) with positive controls (e.g., etoposide) .

Advanced Question: How do stereochemical variations impact bioactivity?

Methodological Answer:

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column); the (R)-enantiomer often shows 3–5x higher affinity for serotonin receptors .
  • Stereospecific metabolism : CYP3A4 preferentially oxidizes the (S)-form, reducing its plasma half-life .
  • Crystallography : The (R)-configuration aligns the hydroxyl group for hydrogen bonding with Asp113 in the 5-HT2A receptor .

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